molecular formula C13H13N5O2S2 B2976748 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797978-57-4

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2976748
CAS RN: 1797978-57-4
M. Wt: 335.4
InChI Key: JDERPXBHHYVZPF-UHFFFAOYSA-N
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Description

“N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and an imidazole ring, which is a key component of certain biologically important compounds . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is found in many important drugs and natural products.

Scientific Research Applications

Antibacterial Applications

Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing effective antibacterial agents. These compounds, including variations of the subject chemical structure, have shown significant antibacterial activities, highlighting their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Antitumor Agents

Another line of investigation has focused on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents. These studies have demonstrated the potential of such compounds in inhibiting the growth of tumor cells, indicating their usefulness as anticancer agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Antioxidant Activities

There's also research into the design and synthesis of compounds for their potential antioxidant activities. For instance, derivatives designed by pairing heterocycles with thiophene have been tested for their effectiveness as antioxidants, showcasing the potential for these compounds in mitigating oxidative stress (Aziz et al., 2021).

Herbicide Development

Compounds with similar structures have been developed and tested as herbicides, indicating the diverse applicability of these molecules in agricultural practices. This research emphasizes the role of such compounds in enhancing crop protection strategies through the inhibition of unwanted plant growth (Ren et al., 2000).

Fluorescent Probes for Chemical Detection

The development of fluorescent probes for the selective detection of thiophenols over aliphatic thiols highlights another innovative application. These probes, utilizing structures similar to the compound , offer high sensitivity and selectivity, crucial for environmental monitoring and chemical sensing (Wang et al., 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the system in which it is acting. Sulfonamides, for example, are known to inhibit the growth of bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase .

properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S2/c19-22(20,11-3-1-10-21-11)17-7-9-18-8-6-16-13(18)12-14-4-2-5-15-12/h1-6,8,10,17H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDERPXBHHYVZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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